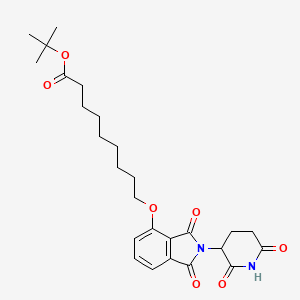
Thalidomide-O-C8-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-C8-Boc is a Thalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTACs .
Synthesis Analysis
Thalidomide and its N-alkyl analogs were synthesized .Molecular Structure Analysis
The molecular weight of Thalidomide-O-C8-Boc is 486.56 and its formula is C26H34N2O7 . The SMILES representation of its structure isO=C(OC(C)(C)C)CCCCCCCCOC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O . Physical And Chemical Properties Analysis
Thalidomide-O-C8-Boc is a solid, white to off-white compound . It has a high solubility in DMSO: 100 mg/mL (205.52 mM) .科学的研究の応用
Generating Hypotheses for New Therapeutic Uses
Research has utilized the scientific literature to generate novel and plausible hypotheses for the drug thalidomide, identifying potential new applications for treating acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis. Experimental and clinical evaluations are required to validate these hypotheses and assess the trade-offs between therapeutic benefits and toxicities (Weeber et al., 2003).
Enhancing Antiviral CD8+ T Cell Responses
Thalidomide and a thalidomide analogue have been shown to enhance virus-specific CD8+ T cell cytokine production and cytotoxic activity in vitro, suggesting their application as novel immune-adjuvant therapies in chronic viral infections. This stimulatory effect, noted in cells from both healthy donors and persons chronically coinfected with HIV and CMV, highlights the potential of thalidomide and its analogues in boosting antiviral immunity (Haslett et al., 2003).
Understanding Thalidomide-induced Teratogenesis
Significant advances have been made in understanding the molecular mechanisms of thalidomide, including its teratogenic effects. Research into the history and mechanisms of thalidomide-induced teratogenesis has shed light on its developmental impacts and potential molecular targets, contributing to the development of safer drugs (Vargesson, 2015).
Anticancer Applications
Thalidomide has found new life as an effective treatment for multiple myeloma, leveraging its anti-inflammatory and anti-angiogenic properties. The evolution of thalidomide and its IMiD derivatives as anticancer agents underscores their utility beyond their original use, providing a framework for developing new treatment paradigms targeting both tumor cells and their microenvironment to overcome drug resistance (Bartlett et al., 2004).
作用機序
Target of Action
Thalidomide-O-C8-Boc is a derivative of Thalidomide, primarily employed in the recruitment of a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), a complex involved in protein degradation .
Mode of Action
Thalidomide-O-C8-Boc, like Thalidomide, binds to CRBN, a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . The selective degradation of specific transcription factors, such as IKZF3 and IKZF1, is a key aspect of Thalidomide-O-C8-Boc’s mode of action .
Biochemical Pathways
The biochemical pathways affected by Thalidomide-O-C8-Boc are primarily related to the degradation of specific proteins. By binding to CRBN, Thalidomide-O-C8-Boc alters the normal functioning of the CRL4 CRBN E3 ubiquitin ligase complex . This leads to the degradation of non-native substrates, which can have downstream effects on various cellular processes.
Pharmacokinetics
It is known that thalidomide, the parent compound, exhibits absorption rate-limited pharmacokinetics due to its low solubility in the gastrointestinal tract
Result of Action
The molecular and cellular effects of Thalidomide-O-C8-Boc’s action are primarily related to the degradation of specific proteins. By inducing the degradation of non-native substrates, Thalidomide-O-C8-Boc can alter various cellular processes. For instance, the degradation of specific transcription factors can impact gene expression and, consequently, cell function .
Safety and Hazards
特性
IUPAC Name |
tert-butyl 9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O7/c1-26(2,3)35-21(30)13-8-6-4-5-7-9-16-34-19-12-10-11-17-22(19)25(33)28(24(17)32)18-14-15-20(29)27-23(18)31/h10-12,18H,4-9,13-16H2,1-3H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFRZVFJJQOBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-O-C8-Boc | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)


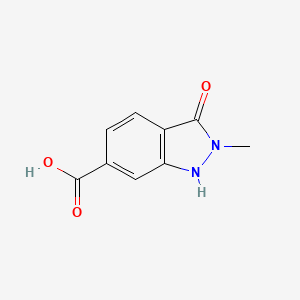
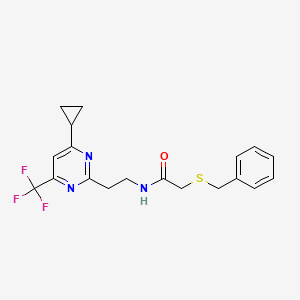
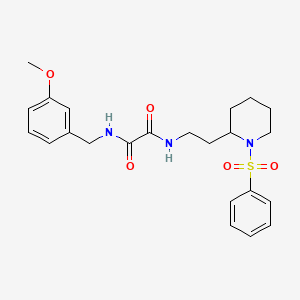
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2590231.png)
![1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea](/img/structure/B2590232.png)
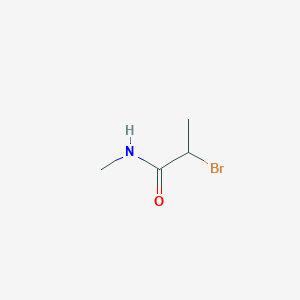
![3-(2-methoxyethyl)-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2590234.png)